- Rapid Synthesis of D-A'-π-A Dyes through a One-Pot Three-Component Suzuki-Miyaura Coupling and an Evaluation of their Photovoltaic Properties for Use in Dye-Sensitized Solar Cells, Chemistry - A European Journal, 2016, 22(7), 2507-2514

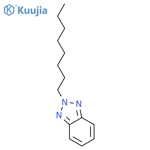

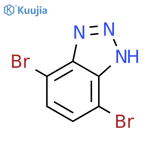

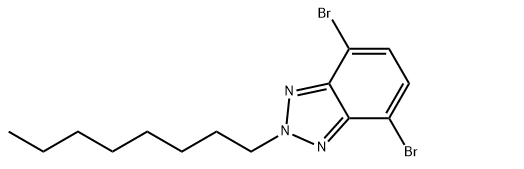

Cas no 960509-83-5 (4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole)

![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole structure](https://es.kuujia.com/scimg/cas/960509-83-5x500.png)

960509-83-5 structure

Nombre del producto:4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole

Número CAS:960509-83-5

MF:C14H19Br2N3

Megavatios:389.128761529922

MDL:MFCD19440949

CID:1090224

PubChem ID:71721498

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Propiedades químicas y físicas

Nombre e identificación

-

- 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole

- 4,7-DIBROMO-2-OCTYL-1,2,3-BENZOTRIAZOLE

- 4,7-dibromo-2-octylbenzotriazole

- 4,7-dibromo-2-octyl-2H-1,2,3-benzotriazole

- RCNIUQLWVBBJPN-UHFFFAOYSA-N

- 4,7-Dibromo-2-octyl-2H-benzotriazole

- 2-Octyl-4,7-dibromo-2H-benzotriazole

- SY100797

- AX8282382

- 4,7-Dibromo-2-octyl-2H-benzotriazole (ACI)

- 4,7-Dibromo-2-octyl-2H-benzo[1,2,3]triazole

- CS-0186928

- AC7462

- 960509-83-5

- BS-49902

- SCHEMBL14799733

- DB-252924

- DTXSID00857056

- MFCD19440949

-

- MDL: MFCD19440949

- Renchi: 1S/C14H19Br2N3/c1-2-3-4-5-6-7-10-19-17-13-11(15)8-9-12(16)14(13)18-19/h8-9H,2-7,10H2,1H3

- Clave inchi: RCNIUQLWVBBJPN-UHFFFAOYSA-N

- Sonrisas: BrC1C2C(=NN(CCCCCCCC)N=2)C(Br)=CC=1

Atributos calculados

- Calidad precisa: 388.99252g/mol

- Carga superficial: 0

- XLogP3: 6.4

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 7

- Masa isotópica única: 386.99457g/mol

- Masa isotópica única: 386.99457g/mol

- Superficie del Polo topológico: 30.7Ų

- Recuento de átomos pesados: 19

- Complejidad: 247

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Denso: 1.58

- PSA: 30.71000

- Logp: 5.31680

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Información de Seguridad

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM160834-250mg |

4,7-dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |

960509-83-5 | 95% | 250mg |

$86 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257598-1g |

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |

960509-83-5 | 95% | 1g |

¥2106.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1216103-5g |

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |

960509-83-5 | 95% | 5g |

$750 | 2024-06-03 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY100797-5g |

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |

960509-83-5 | ≥95% | 5g |

¥5900.00 | 2024-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NV463-200mg |

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |

960509-83-5 | 95+% | 200mg |

1563.0CNY | 2021-07-15 | |

| 1PlusChem | 1P00IK8B-250mg |

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |

960509-83-5 | 95% | 250mg |

$64.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSC444-250mg |

4,7-dibromo-2-octyl-2H-1,2,3-benzotriazole |

960509-83-5 | 95% | 250mg |

¥662.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSC444-25g |

4,7-dibromo-2-octyl-2H-1,2,3-benzotriazole |

960509-83-5 | 95% | 25g |

¥14206.0 | 2024-04-15 | |

| eNovation Chemicals LLC | Y1216103-5g |

4,7-dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |

960509-83-5 | 95% | 5g |

$750 | 2025-02-21 | |

| eNovation Chemicals LLC | D283021-1g |

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |

960509-83-5 | 95% | 1g |

$495 | 2025-03-03 |

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C

1.2 Reagents: Bromine ; 100 °C; 24 h, 135 °C

1.2 Reagents: Bromine ; 100 °C; 24 h, 135 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C

1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt

1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt

Referencia

- Preparation of dithienylbenzotriazole-based polymer materials as photovoltaic donor of solar cells, China, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C

1.2 Reagents: Bromine ; 100 °C → 135 °C; 12 h, 135 °C; 135 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Bromine ; 100 °C → 135 °C; 12 h, 135 °C; 135 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Photovoltaic polymer material, preparation method and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Bromine , Hydrogen bromide ; 12 h, 135 °C

Referencia

- Copolymers from benzodithiophene and benzotriazole: synthesis and photovoltaic applications, Polymer Chemistry, 2010, 1(9), 1441-1447

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C

1.2 Reagents: Bromine ; 12 h, 135 °C; 135 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Bromine ; 12 h, 135 °C; 135 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referencia

- A New Dithienylbenzotriazole-Based Poly(2,7-carbazole) for Efficient Photovoltaics, Macromolecular Chemistry and Physics, 2010, 211(18), 2026-2033

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Bromine , Hydrogen bromide Solvents: Water ; 110 °C; 2 h, 110 °C

Referencia

- Benzotriazole structure-containing chromophore and wavelength conversion luminescence medium for solar cells, Japan, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water ; 30 min, 100 °C

1.2 Reagents: Bromine , Hydrogen bromide Solvents: Water ; 10 min, 100 °C; 4 h, 125 °C; 125 °C → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Bromine , Hydrogen bromide Solvents: Water ; 10 min, 100 °C; 4 h, 125 °C; 125 °C → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water

Referencia

- Effect of branched alkyl chains attached at sp3 silicon of donor-acceptor copolymers on their morphology and photovoltaic properties, Journal of Polymer Science, 2012, 50(23), 4829-4839

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Bromine , Hydrogen bromide Solvents: Water ; 100 °C; 12 h, 100 °C

Referencia

- Alternating copolymerization polymer as p-type semiconductor and its use in organic photoelectric conversion element, Japan, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Bromine , Hydrogen bromide ; 12 h, 135 °C

Referencia

- Synthesis and photovoltaic properties of a solution-processable organic molecule containing dithienylbenzotriazole and triphenylamine, Synthetic Metals, 2012, 162(7-8), 630-635

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C

1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation method and application of benzotriazole-thiophene-fluorene-containing copolymer, China, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C

1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Benzotriazole-containing copolymer, its preparation and application, China, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide

1.2 Reagents: Bromine , Hydrogen bromide

1.2 Reagents: Bromine , Hydrogen bromide

Referencia

- Synthesis and characterization of 2-alkylbenzotriazole-based donor-π-acceptor-type copolymers, Synlett, 2013, 24(12), 1505-1508

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C

1.2 Reagents: Bromine ; 12 h, 135 °C; 135 °C → rt

1.2 Reagents: Bromine ; 12 h, 135 °C; 135 °C → rt

Referencia

- Synthesis and photovoltaic properties of dithienyl benzotriazole based poly(phenylene vinylene)s, Journal of Applied Polymer Science, 2011, 120(5), 2534-2542

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ; 12 h, reflux

Referencia

- Benzotriazole-based donor-acceptor type semiconducting polymers with different alkyl side chains for photovoltaic devices, Solar Energy Materials & Solar Cells, 2013, 108, 113-125

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Bromine , Hydrogen bromide Solvents: Water ; rt; 6 h, reflux; cooled

Referencia

- New cyano-substituted organic dyes containing different electrophilic groups: aggregation-induced emission and large two-photon absorption cross section, Tetrahedron, 2014, 70(39), 7050-7056

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 90 °C

1.2 2 h, 90 °C; 90 °C → rt

1.3 Reagents: Water

1.2 2 h, 90 °C; 90 °C → rt

1.3 Reagents: Water

Referencia

- Enabling high-mobility, ambipolar charge-transport in a DPP-benzotriazole copolymer by side-chain engineering, Chemical Science, 2015, 6(12), 6949-6960

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Raw materials

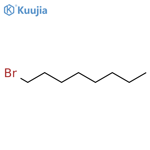

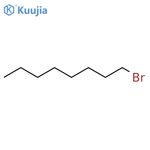

- 1-Bromooctane

- Octane, bromo-

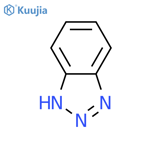

- 4,7-Dibromo-1H-benzo[d][1,2,3]triazole

- 1H-Benzotriazole

- 2-N-Octylbenzotriazole

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Preparation Products

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Literatura relevante

-

Zu-Sheng Huang,Cheng Cai,Xu-Feng Zang,Zafar Iqbal,Heping Zeng,Dai-Bin Kuang,Lingyun Wang,Herbert Meier,Derong Cao J. Mater. Chem. A 2015 3 1333

-

Zhenhua Zhang,Bo Peng,Bo Liu,Chunyue Pan,Yongfang Li,Yuehui He,Kechao Zhou,Yingping Zou Polym. Chem. 2010 1 1441

-

3. Rigid triarylamine-based D–A–π–A structural organic sensitizers for solar cells: the significant enhancement of open-circuit photovoltage with a long alkyl groupXiaohao Hu,Shengyun Cai,Guojian Tian,Xin Li,Jianhua Su,Jing Li RSC Adv. 2013 3 22544

-

Carmen L. Gott-Betts,Alfred A. Burney-Allen,David L. Wheeler,Malika Jeffries-EL Mater. Adv. 2022 3 4831

960509-83-5 (4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole) Productos relacionados

- 90003-99-9(Ethanone,1-(2H-benzotriazol-2-yl)-)

- 16584-01-3(2-Butyl-2H-benzo[d][1,2,3]triazole)

- 69980-83-2(2-Benzotriazol-2-yl-ethylamine)

- 90683-27-5(cyclohexanamine - 2H-benzotriazole (1:1))

- 16584-00-2(2-methyl-2H-1,2,3-benzotriazole)

- 84604-75-1(dibutylamine, compound with 1h-benzotriazole (1:1))

- 69218-31-1(2H-Benzotriazole,2-(1-methylethyl)-(9CI))

- 112642-69-0(2-N-Octylbenzotriazole)

- 118521-81-6(2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile)

- 628294-68-8(2-ethyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde)

Proveedores recomendados

BIOOKE MICROELECTRONICS CO.,LTD

(CAS:960509-83-5)4,7-Dibromo-2-octyl-2H-benzotriazole

Pureza:99%

Cantidad:kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:960509-83-5)4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole

Pureza:99%

Cantidad:1g

Precio ($):192.0